2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid is a compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminopropanoyl Intermediate: This step involves the reaction of a suitable amine with a propanoic acid derivative under controlled conditions to form the aminopropanoyl intermediate.
Coupling with Hydroxyphenyl Group: The intermediate is then coupled with a hydroxyphenyl compound using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, EDCI, triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopropanoylamino)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
2-(3-Aminopropanoylamino)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H16N2O4 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18) |
InChI Key |
WGWJYTHWZADNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O |
Origin of Product |
United States |
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